molecular formula C3H5N3O4S B2687377 Azidoacetyl methanesulfonate CAS No. 55689-22-0

Azidoacetyl methanesulfonate

Cat. No.: B2687377
CAS No.: 55689-22-0
M. Wt: 179.15
InChI Key: KTKAAPWVXFAGIT-UHFFFAOYSA-N
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Description

Azidoacetyl methanesulfonate is an organic compound with the molecular formula C3H5N3O4S. It is characterized by the presence of an azido group (-N3) and a methanesulfonate ester group. This compound is known for its reactivity and stability, making it a valuable reagent in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidoacetyl methanesulfonate can be synthesized through the reaction of azidoacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the azido group. The general reaction scheme is as follows:

Azidoacetic acid+Methanesulfonyl chlorideAzidoacetyl methanesulfonate+Hydrochloric acid\text{Azidoacetic acid} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} Azidoacetic acid+Methanesulfonyl chloride→Azidoacetyl methanesulfonate+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Azidoacetyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Click Chemistry Reactions: Copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, are used along with reducing agents like sodium ascorbate.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of azidoacetyl methanesulfonate involves the reactivity of the azido group and the methanesulfonate ester group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. The methanesulfonate ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Azidoacetyl methanesulfonate can be compared with other similar compounds, such as:

    Azidoacetic Acid: Similar in structure but lacks the methanesulfonate ester group. It is less reactive in certain substitution reactions.

    Methanesulfonyl Azide: Contains both azido and methanesulfonate groups but in a different arrangement. It has different reactivity and applications.

    Ethyl Azidoacetate: Similar to this compound but with an ethyl ester group instead of methanesulfonate. .

Uniqueness: this compound is unique due to the combination of the azido group and the methanesulfonate ester group, providing a versatile reagent for various chemical reactions and applications .

Properties

IUPAC Name

methylsulfonyl 2-azidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKAAPWVXFAGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Isopropenyl azidoacetate (1.41 g, 0.01 mole) and anhydrous methanesulfonic acid (0.96 g, 0.01 mole) in 15 ml of methylene chloride is allowed to stand at room temperature for three hours. The solvent is removed in vacuo to give azidoacetyl methanesulfonate.
Name
Isopropenyl azidoacetate
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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